molecular formula C9H7FO2 B079878 4-Fluorocinnamic acid CAS No. 14290-86-9

4-Fluorocinnamic acid

Cat. No.: B079878
CAS No.: 14290-86-9
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
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Description

4-Fluorocinnamic acid is an organic compound with the molecular formula C9H7FO2 . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its white to off-white crystalline solid form and has a molecular weight of 166.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as the Perkin reaction , where 4-fluorobenzaldehyde reacts with acetic anhydride and sodium acetate . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: Reduction of the double bond can yield 4-fluorophenylpropanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 4-Fluorophenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorocinnamic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antiplasmodial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways . The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

4-Fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

  • 4-Bromocinnamic acid
  • 4-Chlorocinnamic acid
  • 4-Nitrocinnamic acid
  • 4-Methylcinnamic acid

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity compared to its non-fluorinated counterparts .

Biological Activity

4-Fluorocinnamic acid (4-FCA) is an aromatic compound that has garnered attention due to its unique biological activities and potential applications in bioremediation and organic synthesis. This article delves into the biological activity of 4-FCA, focusing on its degradation pathways, microbial interactions, and toxicological effects, supported by data tables and research findings.

This compound is characterized by the chemical formula C9H7FO2C_9H_7FO_2 and possesses a structure similar to cinnamic acid, with a fluorine atom substituting one of the hydrogen atoms on the phenyl ring. This modification contributes to its distinct chemical behavior and biological interactions.

Microbial Degradation Pathways

Research has shown that 4-FCA can be effectively degraded by various microbial strains, primarily through aerobic processes. The degradation typically involves the following steps:

  • Initial Conversion : The compound is first converted to 4-fluorobenzoic acid (4-FBA) via β-oxidation mechanisms.
  • Further Transformation : 4-FBA can then be further degraded into simpler compounds, such as 4-fluorocatechol, leading to complete mineralization and release of fluoride ions.

Key Findings on Degradation

  • Strain G1 : This strain initiates degradation through the formation of 4-fluorocinnamoyl-CoA, which is subsequently transformed into 4-fluorobenzoic acid. The degradation process has been monitored using high-performance liquid chromatography (HPLC) to quantify the conversion rates and by-products .
  • Mixed Cultures : A consortium of strains G1 and Ralstonia sp. H1 demonstrated enhanced degradation capabilities under batch and continuous culture conditions, achieving complete mineralization of 4-FCA within a specified time frame .

Kinetic Studies

The kinetics of 4-FCA degradation have been extensively studied. The following table summarizes key kinetic parameters observed during microbial degradation:

Microbial Strain Substrate Concentration (mM) Specific Growth Rate (h⁻¹) Degradation Rate (h⁻¹) Time for Complete Removal (h)
Arthrobacter sp. G120.11-160
Ralstonia sp. H12--Complete in mixed culture
Mixed Culture10--10-15 (steady-state recovery)

These findings indicate that mixed cultures are significantly more efficient in degrading higher concentrations of 4-FCA compared to pure cultures .

Toxicological Effects

The toxicological profile of 4-FCA has also been investigated, particularly its effects on microbial growth. Studies have shown that increasing concentrations of 4-FCA can inhibit growth rates in both pure and mixed cultures:

  • Growth Inhibition : Strain G1 exhibited reduced growth rates when exposed to concentrations above 15 mM of 4-FCA, indicating a dose-dependent toxicity .
  • Degradation Products : The presence of intermediate products such as 4-fluoroacetophenone has been noted as a potential factor contributing to toxicity during the degradation process.

Case Studies

Several case studies highlight the practical applications of 4-FCA in bioremediation:

  • Biodegradation in Wastewater Treatment : A study demonstrated that non-acclimated industrial activated sludge could effectively biotransform 200 mg L⁻¹ of 4-FCA, achieving significant removal rates within hours .
  • Biofilm Reactors : Research involving biofilm reactors showed that specific strains could degrade high concentrations of fluorinated compounds rapidly, underscoring the potential for using microbial consortia in environmental cleanup efforts .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
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Molecular Weight

166.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name trans-4-Fluorocinnamic acid
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Record name 4-fluorocinnamic acid
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Record name (E)-p-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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